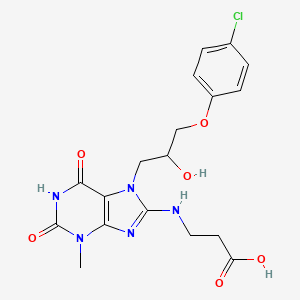
3-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)propanoic acid" is a structurally complex molecule that appears to be a derivative of purine with various substitutions that could potentially affect its biological activity. The purine moiety is a fundamental component of nucleic acids and is involved in numerous biochemical processes. Modifications on the purine structure can lead to compounds with diverse biological activities, including immunomodulatory effects .
Synthesis Analysis
The synthesis of related purine derivatives has been described in the literature. For instance, base-substituted 2-amino-3-(purin-9-yl)propanoic acids have been synthesized from corresponding 9-(2,2-diethoxyethyl)purines by the Strecker synthesis . Additionally, the synthesis of 3-amino-3-vinylpropanoic acid and its conversion to various derivatives has been reported, which demonstrates the versatility of propanoic acid derivatives in chemical synthesis . Furthermore, the alkylation of chloropurine with bromoacetaldehyde diethyl acetal followed by various treatments can lead to different purine derivatives, including hydroxypropanoic acids .
Molecular Structure Analysis
The molecular structure of the compound includes a purine base, which is a bicyclic aromatic heterocycle, as well as a propanoic acid moiety. The presence of a chlorophenoxy group suggests potential interactions with biological molecules, possibly through hydrogen bonding or hydrophobic interactions. The hydroxypropyl substitution could also affect the molecule's solubility and reactivity .
Chemical Reactions Analysis
The purine derivatives can undergo various chemical reactions, including alkylation, hydrolysis, and reaction with amines or thiourea, leading to a wide range of products with different substituents . The presence of the propanoic acid moiety allows for further chemical modifications, which can be used to fine-tune the molecule's properties for specific applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives can vary widely depending on the substituents attached to the purine base. For example, the introduction of a sulfanyl group at position 6 of the purine base has been shown to significantly enhance the secretion of chemokines, indicating that such modifications can have profound effects on biological activity . The chlorophenoxy group's influence on chiral separation has been studied, suggesting that the position of the chlorine substituent can affect the molecule's interactions with chiral selectors . The physical properties such as solubility, melting point, and stability are likely to be influenced by the specific substituents and their positions on the purine ring.
Scientific Research Applications
Synthesis and Derivative Formation
Cascade Reactions : The compound has been used in the synthesis of pyrido-thieno-diazepino-purine derivatives through cascade reactions involving alkylation, demonstrating its utility in complex organic syntheses (Dotsenko, Sventukh, & Krivokolysko, 2012).
Condensation Polymerization : It serves as a precursor in the synthesis of polymers, like the oligoester derived from 4-(1,3-Dimethyl-2,6-dioxo-2,6-dihydropurin-7-yl)-3-hydroxybutyric acid, showing its potential in material science (Hattori, Takai, & Kinoshita, 1977).
Biological and Medicinal Research
Immunobiological Activity : Certain derivatives of 2-amino-3-(purin-9-yl)propanoic acid exhibit immunostimulatory and immunomodulatory potency, indicating its relevance in biomedical research (Doláková, Holý, Zídek, Masojídková, & Kmoníčková, 2005).
Anticancer Properties : Research has explored its derivatives for anticancer activities, as in the case of certain triazinone derivatives showing cytotoxic effects against cancer cell lines (Saad & Moustafa, 2011).
Analytical and Chemical Characterization
Spectroscopic Studies : Its related compounds have been characterized using various spectroscopic techniques, aiding in the understanding of its structural and physical properties (Vogt, Williams, Johnson, & Copley, 2013).
Fluorescence Derivatisation : Derivatives of amino acids related to this compound have been studied for their fluorescence, expanding its application in biochemistry and molecular biology (Frade, Barros, Moura, & Gonçalves, 2007).
properties
IUPAC Name |
3-[[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O6/c1-23-15-14(16(28)22-18(23)29)24(17(21-15)20-7-6-13(26)27)8-11(25)9-30-12-4-2-10(19)3-5-12/h2-5,11,25H,6-9H2,1H3,(H,20,21)(H,26,27)(H,22,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKXWUNRLKEWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC(=O)O)CC(COC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

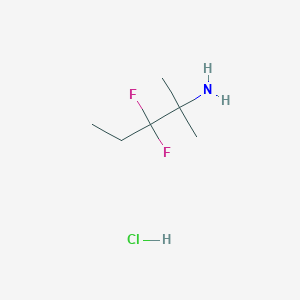
![N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B3012589.png)
![2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B3012591.png)
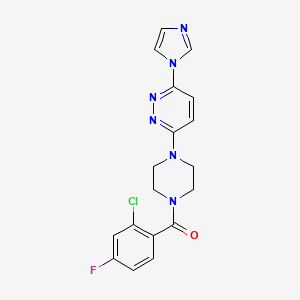
![N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine](/img/structure/B3012596.png)
![N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3012597.png)

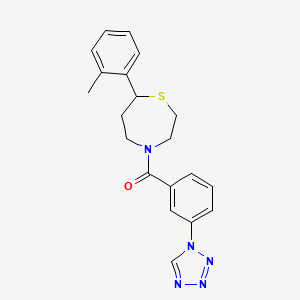
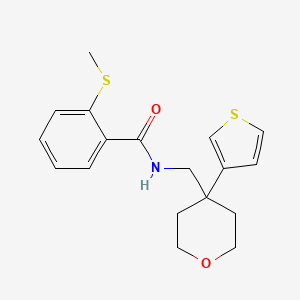
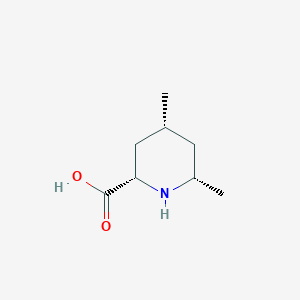
![1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B3012605.png)


![3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid](/img/structure/B3012610.png)